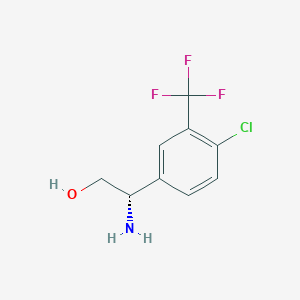

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, a series of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study discussed the asymmetric preparation of ®-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. In the case of the TFMP derivatives, they were characterized using HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can be complex. For example, the reactions of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For instance, the TFMP derivatives were characterized by physical and spectral methods .Scientific Research Applications

Biotechnological Applications

Alcohol dehydrogenases (ADHs) catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions . This compound can be used as a substrate for ADHs in the production of chiral pharmaceuticals and fine chemicals . The stereospecific reduction of COBE to (S)-ethyl 4-chloro-3-hydroxybutanote ((S)-CHBE) was achieved by reductases from various strains .

Analgesic Potential

A series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action . These compounds are useful as analgesics and they depressed peripheral and centrally mediated pain by opioid independent systems .

Enzymatic Process Development

This compound can be used in the development of efficient and cost-effective enzymatic processes . For example, carbonyl reductases were cloned into expression vector pET-28a (+) and overexpressed in E. coli BL21 (DE3), and the resulting recombinant E. coli whole cells were used as biocatalysts to evaluate their enzyme activity toward 3,5-BTAP .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIOCDSWBPUUGP-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)N)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methylbenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2647351.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2647354.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2647358.png)

![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2647362.png)